4-氯-3-羟基苯甲醛

描述

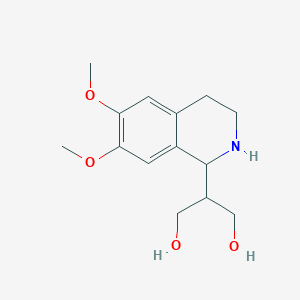

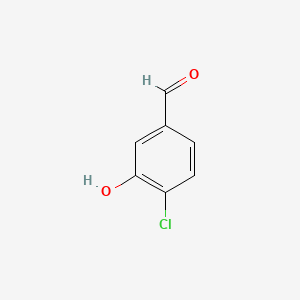

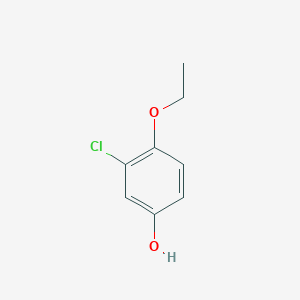

4-Chloro-3-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO2 . It has an average mass of 156.566 Da and a monoisotopic mass of 155.997803 Da .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-hydroxybenzaldehyde consists of a benzene ring substituted with a chlorine atom and a hydroxyl group at the 4th and 3rd positions, respectively, and a formyl group at the 1st position .Physical And Chemical Properties Analysis

4-Chloro-3-hydroxybenzaldehyde has a molecular weight of 156.56 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass is 155.9978071 g/mol, and the monoisotopic mass is also 155.9978071 g/mol . The compound has a topological polar surface area of 37.3 Ų .科学研究应用

分析化学和色谱分析

4-氯-3-羟基苯甲醛及其衍生物在分析化学中扮演着重要角色,特别是在色谱分析中。研究表明,在毛细管柱上分离氯化的4-羟基苯甲醛,突出了化合物的结构特征在气相色谱中决定保留行为的重要性,例如氯原子的位置和数量。例如,使用非极性毛细管柱研究了4-羟基苯甲醛及其氯衍生物,研究结果表明,氯化化合物的迁移受氯原子数量和对甲酰基(Korhonen & Knuutinen, 1984),(Knuutinen, Kolehmainen, Tarhanen, Salovaara, & Lahtiperä, 1982)的取代基显著影响。

晶体学和分子结构

该化合物还在晶体学和理解分子结构方面发挥着关键作用。研究使用4-氯-3-羟基苯甲醛合成和表征了同构腙类化合物,揭示了复杂的分子排列和相互作用,如氢键模式,这些影响了这些化合物的晶体结构(Wang, You, & Wang, 2011)。

有机合成和化学反应性

此外,4-氯-3-羟基苯甲醛在有机合成和化学反应性研究中发挥作用。研究探讨了其在合成固相有机合成的二级酰胺基连接剂中的作用,表明其在制备复杂有机化合物方面的实用性。此外,该化合物的反应模式,如氢键和二聚化的形成,已被详细研究,以了解其行为和在各种化学反应中的潜在应用(Swayze, 1997),(Yenagi, Arlikatti, & Tonannavar, 2010)。

作用机制

Mode of Action

Aldehydes like 4-Chloro-3-hydroxybenzaldehyde can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The oxygen in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process .

Biochemical Pathways

The formation of oximes and hydrazones can potentially interfere with various biochemical processes, particularly those involving aldehydes and ketones .

Pharmacokinetics

Its physical properties such as boiling point (25106 ℃), density (1404g/cm³), and flash point (10563 ℃) can influence its bioavailability .

Result of Action

The formation of oximes and hydrazones can potentially alter the function of proteins and nucleic acids, leading to various cellular effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-3-hydroxybenzaldehyde. For instance, its boiling point and flash point suggest that it can remain stable under a wide range of temperatures .

安全和危害

The safety data sheet for benzaldehyde, which is a similar compound, indicates that it is a combustible liquid. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

属性

IUPAC Name |

4-chloro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJAFGNAOINNEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551505 | |

| Record name | 4-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-hydroxybenzaldehyde | |

CAS RN |

56962-12-0 | |

| Record name | 4-Chloro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the planar structure of the Schiff base derived from 4-chloro-3-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine?

A1: The research paper describes the crystal structure of (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol acetonitrile hemisolvate, a Schiff base synthesized from the reaction of 4-chloro-3-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine. The near-planar conformation of this Schiff base, with a dihedral angle of only 3.70° between the benzene rings [], suggests significant conjugation across the molecule. This planarity and conjugation can influence the compound's electronic properties, potentially impacting its biological activity, optical properties, and metal-chelating abilities, which are often key aspects studied for Schiff base compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1367563.png)

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1367564.png)

![3-[(4-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1367566.png)

![3-([Methyl(phenyl)amino]methyl)aniline](/img/structure/B1367583.png)